molecular formula C13H9ClN2 B11875558 3-Chloro-8-phenylimidazo[1,2-a]pyridine CAS No. 1019027-73-6

3-Chloro-8-phenylimidazo[1,2-a]pyridine

Katalognummer: B11875558
CAS-Nummer: 1019027-73-6
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: OYBSKRUFWWIXEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-8-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both chlorine and phenyl groups in the molecule enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality and high yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-8-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-Chloro-8-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-8-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for therapeutic development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-8-phenylimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and phenyl groups, which enhance its reactivity and potential for various chemical transformations. This makes it a versatile compound for use in organic synthesis and pharmaceutical research .

Eigenschaften

CAS-Nummer

1019027-73-6

Molekularformel

C13H9ClN2

Molekulargewicht

228.67 g/mol

IUPAC-Name

3-chloro-8-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9ClN2/c14-12-9-15-13-11(7-4-8-16(12)13)10-5-2-1-3-6-10/h1-9H

InChI-Schlüssel

OYBSKRUFWWIXEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CN3C2=NC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.